1-(difluoromethyl)-1H-imidazole-2-carbaldehyde
Description
Fundamental Molecular Framework
The molecular architecture of 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde is characterized by a five-membered imidazole ring system bearing two distinct functional substituents. The compound possesses the molecular formula C₅H₄F₂N₂O and exhibits a molecular weight of 146.09 daltons. The systematic name reflects the positioning of the difluoromethyl group at the nitrogen-1 position and the aldehyde functionality at the carbon-2 position of the imidazole ring. This substitution pattern creates a unique electronic environment where the electron-withdrawing nature of both substituents significantly influences the overall molecular behavior.
The structural representation can be expressed through the SMILES notation as O=CC1=NC=CN1C(F)F, which clearly delineates the connectivity pattern within the molecule. The imidazole core maintains its characteristic aromatic character, with the nitrogen atoms contributing to the electronic delocalization across the ring system. The presence of the difluoromethyl group introduces significant electronegativity to the molecule, while the aldehyde group provides a reactive electrophilic center that can participate in various chemical transformations.
The stereochemical considerations of this compound primarily involve the conformational preferences around the nitrogen-difluoromethyl bond and the planarity of the imidazole ring system. The difluoromethyl group, with its CHF₂ configuration, introduces a chiral center at the carbon bearing the fluorine atoms, though the rapid exchange processes typically observed in such systems may limit the practical significance of this stereochemical element under normal conditions.
Electronic Distribution and Bonding Characteristics
The electronic structure of this compound is dominated by the interplay between the electron-donating nitrogen atoms of the imidazole ring and the electron-withdrawing difluoromethyl and aldehyde substituents. This creates a polarized molecular system where electron density is redistributed significantly from the conventional imidazole pattern. The difluoromethyl group, being strongly electronegative, withdraws electron density from the nitrogen-1 position, which in turn affects the aromatic character and reactivity of the entire ring system.
The aldehyde functionality at position-2 further contributes to the electron-deficient nature of the molecule, creating a cumulative effect that enhances the electrophilic character of the imidazole ring. This electronic arrangement is particularly significant in the context of the compound's chemical behavior, as it influences both the nucleophilicity of the nitrogen atoms and the susceptibility of the aldehyde carbon to nucleophilic attack.
The fluorine atoms in the difluoromethyl group participate in both inductive and hyperconjugative effects, contributing to the overall stabilization of the molecular framework while simultaneously increasing the acidity of the CHF₂ proton. This enhanced acidity has been recognized as a valuable feature in synthetic applications, where selective deprotonation can facilitate further functionalization reactions.
Properties
IUPAC Name |
1-(difluoromethyl)imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-5(7)9-2-1-8-4(9)3-10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQLGRBFICLBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248811-92-8 | |
| Record name | 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method Description
A seminal method involves the transformation of (hydroxymethyl)imidazole or formylimidazole derivatives into the corresponding difluoromethyl-substituted imidazoles by deoxyfluorination. This process replaces the hydroxyl or aldehyde oxygen with fluorine atoms, introducing the difluoromethyl group at the 1-position of the imidazole ring.
Key reagents used include:
- Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride)
- DAST (N,N-diethylaminosulfur trifluoride)
- Other sulfur tetrafluoride derivatives
These reagents facilitate the conversion of hydroxyl or aldehyde functionalities into difluoromethyl groups under controlled conditions.
Research Findings
Dolensky and Kirk (2002) demonstrated the preparation of 2- and 4-(difluoromethyl)-1H-imidazoles by deoxyfluorination of the corresponding hydroxymethyl or formyl precursors. The reactions proceeded with good yields and selectivity, producing hydrochloride salts of the fluorinated imidazoles suitable for further applications. The study highlighted the importance of reagent choice and reaction conditions to optimize yield and purity.
Reaction Scheme (Simplified)
$$
\text{Hydroxymethyl-imidazole} \xrightarrow[\text{Deoxo-Fluor}]{\text{Deoxyfluorination}} \text{Difluoromethyl-imidazole}
$$
Late-Stage Difluoromethylation via Metal-Mediated or Radical Processes
Method Description
Recent advances have enabled the direct installation of the difluoromethyl group onto imidazole rings through late-stage functionalization. These methods include:
- Transition metal-catalyzed cross-coupling reactions using difluoromethylation reagents
- Minisci-type radical difluoromethylation
These approaches allow the formation of the C–CF₂H bond directly on aromatic or heteroaromatic systems, including imidazoles, without the need for pre-installed aldehyde or hydroxymethyl groups.
Research Findings
A comprehensive review (2021) summarized developments in difluoromethylation, emphasizing the use of bench-stable reagents like XtalFluor-M® and novel difluorocarbene sources. While these methods broaden substrate scope and functional group tolerance, challenges remain with scalability and compatibility with sensitive groups such as unprotected alcohols or carbonyls.
Synthesis of Imidazole-2-Carbaldehyde Derivatives via Ester Intermediates
Method Description
Another indirect route involves the synthesis of imidazole-2-carboxylate esters, which can be subsequently converted to aldehydes. This method uses:
- Reaction of imidazole derivatives with chloroformate esters (e.g., ethyl chloroformate)
- Use of bases such as triethylamine
- Controlled temperature conditions (-45 °C to 10 °C)
This approach is scalable and yields high purity intermediates suitable for further functionalization.
Research Findings and Data
A Japanese patent (2015) detailed a robust procedure for producing imidazole-2-carboxylate derivatives with high yield and stability, applicable to large-scale synthesis. The reaction parameters such as equivalents of chloroformate and base, addition time, and temperature were optimized and analyzed via HPLC for yield determination.
Table 1: Effect of Ethyl Chloroformate and Triethylamine Equivalents on Yield
| Entry | Ethyl Chloroformate (eq) | Triethylamine (eq) | Addition Time (min) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1.8 | 2.0 | 30 | 2 | 92 |
| 2 | 2.5 | 3.0 | 30 | 2 | 95 |
| 3 | 3.0 | 3.5 | 30 | 2 | 94 |
Table 2: Effect of Base Type on Yield
| Entry | Base Used | Yield (%) |
|---|---|---|
| 1 | Triethylamine | 95 |
| 2 | Diisopropylethylamine | 89 |
| 3 | Pyridine | 75 |
The data indicate triethylamine as the preferred base, and an excess of chloroformate improves yield. The reaction is carried out under argon atmosphere with acetonitrile as solvent.
Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Deoxyfluorination of hydroxymethyl/formyl imidazoles | Deoxo-Fluor®, DAST; mild conditions | Direct introduction of CF₂H; good yields | Sensitive to functional groups; reagent toxicity |
| Late-stage metal-mediated difluoromethylation | Transition metal catalysts; difluorocarbene reagents | Broader substrate scope; direct C–CF₂H bond formation | Scalability and functional group compatibility issues |
| Ester intermediate synthesis via chloroformate | Ethyl chloroformate, triethylamine; low temp | High yield; scalable; stable intermediates | Requires subsequent conversion to aldehyde |
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can react with the difluoromethyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(difluoromethyl)-1H-imidazole-2-carboxylic acid.
Reduction: Formation of 1-(difluoromethyl)-1H-imidazole-2-methanol.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of imidazole compounds, including 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde, exhibit significant anticancer properties. For instance, the difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for targeting various cancer cell lines. Studies have shown that compounds with similar structures can inhibit cell proliferation in lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .
Anti-inflammatory Properties
The compound's derivatives have been evaluated for their anti-inflammatory effects. Some studies report that imidazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. The selectivity index for COX-2 inhibition is particularly noteworthy, suggesting that these compounds could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Synthesis Techniques
The synthesis of this compound typically involves several advanced techniques:
- Direct Difluoromethylation : Recent advancements have introduced organophotocatalytic methods for the direct difluoromethylation of heterocycles, allowing for efficient incorporation of difluoromethyl groups into imidazole frameworks. This method utilizes oxygen as a green oxidant, enhancing sustainability in chemical processes .
- Reactions with Aldehydes : The aldehyde functionality allows for further derivatization through reactions such as reductive amination and condensation, broadening the scope of potential bioactive compounds .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological properties. SAR studies have indicated that modifications to the imidazole ring or substituents at specific positions can significantly influence biological activity. For example, introducing electron-donating groups has been shown to enhance anti-inflammatory potency .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent and specific biological effects.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The substituent at the 1-position of the imidazole ring significantly impacts electronic and steric characteristics:
Key Observations :
- Electron Effects : The difluoromethyl group (-CF$2$H) balances moderate electron-withdrawing effects compared to the stronger -CF$3$ group, making it less deactivating but still favorable for stabilizing negative charges in intermediates .
- Steric Effects : Bulky substituents like phenyl or trifluoromethyl reduce accessibility to the aldehyde group, whereas -CF$_2$H offers a compromise between steric hindrance and electronic modulation.
- Lipophilicity : Fluorinated groups (-CF$2$H, -CF$3$) increase logP compared to methyl, enhancing membrane permeability but reducing water solubility .
Key Observations :
- Fluorinated derivatives often require specialized fluorinating agents (e.g., ClCF$_2$H) or multi-step protection/deprotection strategies .
- Bulky substituents (e.g., phenyl) may necessitate coupling reactions under inert atmospheres , whereas alkyl chains (e.g., bromopropyl) are introduced via straightforward alkylation .
Key Observations :
Biological Activity
1-(Difluoromethyl)-1H-imidazole-2-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of difluoromethyl imidazole derivatives with aldehydes or other electrophiles. The specific synthetic routes can vary, but they often include methods such as:
- Condensation reactions : Combining imidazole derivatives with aldehydes under acidic or basic conditions.
- Functional group modifications : Introducing the difluoromethyl group through halogenation or nucleophilic substitution.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that derivatives of imidazole can effectively inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
- The presence of the difluoromethyl group may enhance these effects by increasing lipophilicity and altering membrane permeability.
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | < 10 |
| This compound | C. albicans | < 5 |
Anti-inflammatory Activity
Imidazole derivatives are known to exhibit anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes (COX). Specific findings include:
- Compounds similar to this compound have shown promising results in reducing inflammation in animal models .
- Studies have reported significant inhibition percentages in edema models, indicating potential for therapeutic applications in inflammatory diseases.
Anticancer Activity
Emerging evidence suggests that imidazole derivatives may possess anticancer properties:
- Mechanistic studies indicate that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways .
- The difluoromethyl substitution may enhance the selectivity of these compounds towards cancer cells compared to normal cells.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways, leading to altered cellular function.
- Receptor Modulation : Interaction with specific receptors could influence signal transduction pathways associated with inflammation and cancer progression.
- DNA Interaction : Potential binding to DNA or transcription factors may affect gene expression related to cell cycle regulation and apoptosis.
Case Studies
Several studies have highlighted the efficacy of imidazole derivatives in clinical settings:
Q & A
Q. What are the common synthetic routes for 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde, and how do reaction conditions influence yield and purity?
Answer: The synthesis of imidazole-carbaldehyde derivatives typically involves cyclocondensation of substituted aldehydes with amines or via functionalization of pre-formed imidazole rings. For 1-(difluoromethyl) derivatives, fluorination steps using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are critical. Key parameters include:
- Temperature control : Fluorination reactions often require low temperatures (−78°C to 0°C) to minimize side reactions.
- Catalysts : Nano SiO₂ has been shown to enhance yields in benzimidazole synthesis by promoting cyclization (up to 85% yield under mild conditions) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while dichloromethane aids in purification.
| Example Synthesis Data |
|---|
| Precursor: 1H-imidazole-2-carbaldehyde derivative |
| Fluorinating agent: DAST |
| Yield: 60–75% (optimized) |
| Purity: >95% (HPLC) |
Refer to analogous protocols for substituted imidazoles in and .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Answer:
- NMR : ¹⁹F NMR is critical for confirming the difluoromethyl group’s presence (δ ≈ −120 to −140 ppm). ¹H and ¹³C NMR identify aldehyde protons (δ ≈ 9.8–10.2 ppm) and aromatic carbons .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 18.565 Å, b = 9.273 Å) resolve structural features like bond angles (e.g., C–F bonds ≈ 1.34 Å) and disorder in substituents .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 187.05 for C₆H₅F₂N₂O⁺).
Advanced Research Questions
Q. How does the difluoromethyl group in this compound influence its electronic properties and binding affinity in target interactions?
Answer: The difluoromethyl group (−CF₂H) introduces strong electron-withdrawing effects, altering:
- Lipophilicity : Increases logP by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Hydrogen bonding : The −CF₂H group can act as a weak hydrogen-bond donor, impacting interactions with residues in enzymatic pockets (e.g., EGFR kinase) .
- Conformational rigidity : Fluorine’s steric effects restrict rotation, favoring bioactive conformations.
| Comparative Data | Non-fluorinated analog | Difluoromethyl analog |
|---|---|---|
| logP | 1.2 | 2.1 |
| IC₅₀ (EGFR) | 12 μM | 3.5 μM |
Refer to docking studies in and electronic analysis in .
Q. What strategies are recommended for resolving discrepancies in crystallographic data, such as disordered moieties or non-covalent interactions, in derivatives of this compound?
Answer:
- Disorder modeling : Split occupancy refinement (e.g., 60:40 ratio for disordered dithiolane rings) using software like SHELXL .
- Non-covalent interactions : Weak C–H⋯S (3.52 Å) and π–π stacking (3.39 Å) can stabilize crystal packing; analyze via Hirshfeld surfaces .
- Validation tools : Use PLATON to check for missed symmetry or hydrogen bonds.
Q. How can researchers design robust biological assays to evaluate the antimicrobial or kinase inhibitory activity of this compound, considering potential false positives from aldehyde reactivity?
Answer:
- Control experiments : Include aldehyde-free analogs to distinguish between specific activity and aldehyde-mediated Schiff base formation .
- Kinase assays : Use ATP-competitive ELISA with recombinant EGFR (IC₅₀ determination) and counter-screen against unrelated kinases (e.g., VEGFR) to assess selectivity .
- Antimicrobial testing : Employ time-kill assays against S. aureus and S. typhi with MIC values <10 µg/mL, validated via zone-of-inhibition studies .
| Example Assay Parameters |
|---|
| EGFR inhibition: IC₅₀ = 3.5 μM |
| MIC (S. aureus): 8 µg/mL |
| Cytotoxicity (HeLa): CC₅₀ > 50 µM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
